molecular formula C11H13NO7S B3370551 Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate CAS No. 431986-90-2

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

Cat. No.: B3370551
CAS No.: 431986-90-2
M. Wt: 303.29 g/mol
InChI Key: CHAIMYYZHKZYEP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate (CAS 431986-90-2) is a high-purity chemical compound for research and development applications . This compound has a molecular formula of C 11 H 13 NO 7 S and a molecular weight of 303.29 g/mol . Key identifiers include the MDL number MFCD02976193 and the InChI Key CHAIMYYZHKZYEP-UHFFFAOYSA-N . Its structure features an acetate ester linked to a phenyl ring substituted with a nitro group and a methanesulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Key Specifications: - CAS Number: 431986-90-2 - Molecular Formula: C 11 H 13 NO 7 S - Molecular Weight: 303.29 g/mol - SMILES: CCOC(=O)COc1ccc(cc1 N+ [O-])S(=O)(=O)C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-methylsulfonyl-2-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7S/c1-3-18-11(13)7-19-10-5-4-8(20(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAIMYYZHKZYEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Methanesulfonyl 2 Nitrophenoxy Acetate and Its Precursors

Retrosynthetic Analysis of the Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points, leading to logical synthetic pathways.

The most apparent disconnection is at the ether linkage (C-O bond) of the phenoxyacetate (B1228835) group. This approach, based on the principles of the Williamson ether synthesis, simplifies the target molecule into two key precursors: 4-Methanesulfonyl-2-nitrophenol and an ethyl haloacetate , such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. This is the most direct and commonly employed strategy.

A second possible disconnection targets the carbon-sulfur (C-S) bond of the aromatic sulfone. This pathway would involve forming the phenoxyacetate structure first, starting from a precursor like Ethyl 2-(4-halo-2-nitrophenoxy)acetate . This intermediate could then be coupled with a methylsulfinate salt or another source of the methylsulfonyl group to form the final product.

These two primary retrosynthetic pathways dictate the synthetic strategies discussed in the following sections, focusing on the formation of the phenoxyacetate moiety and the installation of the methanesulfonyl group.

Alkylation Reactions in the Formation of the Phenoxyacetate Moiety

The creation of the ether bond is a critical step in the synthesis of the target molecule. This is typically achieved through nucleophilic substitution reactions where a phenoxide ion attacks an alkyl halide.

O-Alkylation of 4-Methanesulfonyl-2-nitrophenol with Ethyl Haloacetates

The O-alkylation of a phenol (B47542) with an ethyl haloacetate is a well-established and efficient method for creating the phenoxyacetate structure. In this reaction, the hydroxyl group of 4-Methanesulfonyl-2-nitrophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the ether linkage.

Commonly used bases for this transformation include weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are sufficient to deprotonate the acidic phenol. The reaction is typically carried out in a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), which can solvate the cation without interfering with the nucleophile. A similar procedure is used in the synthesis of ethyl-2-(4-aminophenoxy)acetate, where 4-nitrophenol (B140041) is alkylated with ethyl bromoacetate in the presence of anhydrous K₂CO₃ in dry acetone. mdpi.com The addition of a catalytic amount of potassium iodide can sometimes accelerate the reaction, especially when using ethyl chloroacetate. mdpi.com

ComponentRoleExample
Phenol Nucleophile precursor4-Methanesulfonyl-2-nitrophenol
Alkylating Agent ElectrophileEthyl bromoacetate, Ethyl chloroacetate
Base Deprotonates phenolPotassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃)
Solvent Reaction mediumAcetone, N,N-Dimethylformamide (DMF)
Catalyst (Optional) Accelerates reactionPotassium iodide (KI)

Catalytic Approaches in Phenoxyacetate Formation

Furthermore, metal-based catalysts have been explored for similar esterification and etherification reactions. For instance, metal-supported montmorillonite K10 clays have been used to catalyze the formation and hydrolysis of phenolic esters. jetir.org While not directly applied to this specific synthesis, these catalytic methodologies represent potential avenues for process optimization.

Introduction of the Methanesulfonyl Group on Aromatic Systems

The installation of the methanesulfonyl (or mesyl) group onto the aromatic ring is another key aspect of the synthesis of this compound and its precursors. This can be accomplished through several distinct pathways.

Sulfonation and Subsequent Oxidation Pathways

A traditional and versatile method for introducing a sulfone group involves the oxidation of a corresponding thioether (sulfide). britannica.comwikipedia.org This multi-step process typically begins with the introduction of a sulfur-containing functional group onto the aromatic ring, which is then converted to the methyl thioether.

Aromatic Sulfonation : The process can start with the electrophilic sulfonation of an aromatic precursor using fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.comwikipedia.org

Conversion to Thioether : The sulfonic acid can be converted into a sulfonyl chloride, then reduced to a thiol (-SH). Alkylation of the thiol with a methylating agent (e.g., methyl iodide) yields the methyl thioether (-SMe).

Oxidation : The final and crucial step is the oxidation of the methyl thioether to the methanesulfonyl group (-SO₂Me). A wide range of oxidizing agents can accomplish this transformation. organic-chemistry.org Mild oxidants like sodium metaperiodate can selectively oxidize sulfides to sulfoxides, while stronger agents are required for the full oxidation to sulfones. britannica.com

Oxidizing AgentDescription
Hydrogen Peroxide (H₂O₂) A common and environmentally benign oxidant, often used with a catalyst. britannica.comorganic-chemistry.org
Potassium Permanganate (KMnO₄) A powerful oxidizing agent capable of converting sulfides directly to sulfones. britannica.com
meta-Chloroperoxybenzoic Acid (m-CPBA) A widely used reagent in organic synthesis for the oxidation of various functional groups, including sulfides.
Oxone® (Potassium peroxymonosulfate) A versatile and stable oxidizing agent used for converting sulfides to sulfones.

This oxidation pathway is highly reliable and offers a robust method for synthesizing aryl sulfones from readily available starting materials. thieme-connect.com

Coupling Reactions for Sulfone Formation

Modern synthetic chemistry offers more direct methods for forming C-S bonds through metal-catalyzed cross-coupling reactions. organic-chemistry.org These reactions provide an alternative to the classical oxidation pathways and can offer advantages in terms of efficiency and functional group tolerance. researchgate.net

One common strategy involves the coupling of an aryl halide or triflate with a sulfinate salt. For the synthesis of an intermediate like 4-methanesulfonyl-2-nitrophenol, one could start with 4-bromo-2-nitrophenol and couple it with sodium methanesulfinate (CH₃SO₂Na). These reactions are often catalyzed by copper or palladium complexes. organic-chemistry.org

Another approach is the sulfonylation of arylboronic acids. organic-chemistry.org A copper-catalyzed cross-coupling reaction between an arylboronic acid and a sulfinic acid salt can produce aryl sulfones under mild, ambient conditions. organic-chemistry.org These methods avoid the use of strong oxidizing agents and can be highly effective for constructing complex molecules.

Coupling PartnersCatalyst SystemDescription
Aryl Halide + Sodium MethanesulfinateCopper (I) or Palladium complexesA direct method for introducing the methylsulfonyl group via nucleophilic substitution. organic-chemistry.org
Arylboronic Acid + Sulfinic Acid SaltCopper CatalystForms aryl sulfones under mild conditions, often in an ionic liquid for catalyst recycling. organic-chemistry.org
Aryl Halide + Dimethyl SulfitePalladium CatalystAn efficient synthesis of methyl sulfone derivatives from aryl iodides. organic-chemistry.org

These coupling reactions represent powerful and modern alternatives for the efficient synthesis of the methanesulfonyl moiety on aromatic systems. researchgate.net

Nitration Methodologies for Substituted Aromatic Rings

The introduction of a nitro group onto an aromatic ring is a cornerstone of electrophilic aromatic substitution. The synthesis of this compound requires the nitration of a precursor, likely 4-(methylsulfonyl)phenol (B50025). The challenge lies in controlling the regioselectivity of this reaction to favor the desired ortho-isomer, 4-(methylsulfonyl)-2-nitrophenol, and in employing methods that align with modern standards of efficiency and environmental responsibility.

Regioselective Nitration Strategies

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. Conversely, the methanesulfonyl group is a deactivating, meta-directing group. In a precursor like 4-(methylsulfonyl)phenol, these competing influences must be managed to achieve the desired 2-nitro substitution.

Regioselectivity in the nitration of phenols is influenced by several factors, including the choice of nitrating agent, catalyst, solvent, and reaction temperature. dergipark.org.tr Traditional methods often employ a mixture of nitric acid and sulfuric acid, which can lead to a mixture of ortho and para isomers, as well as potential over-nitration and oxidation byproducts. nih.govmasterorganicchemistry.com

To enhance ortho-selectivity, various strategies have been developed. The use of supported reagents and specific catalysts is known to influence the isomer distribution, sometimes favoring the para product. dergipark.org.tr However, specific conditions can be tailored to favor ortho-nitration. For instance, the use of ammonium (B1175870) nitrate (NH₄NO₃) in the presence of potassium hydrogen sulfate (KHSO₄) as a catalyst has been reported to provide high yields and regioselectivity for the ortho-nitration of various phenols. dergipark.org.tr Another approach involves using metal nitrates, such as strontium nitrate [Sr(NO₃)₂], with H₂SO₄-silica under solvent-free conditions, which has also shown high efficiency for ortho-nitration. researchgate.net The choice of nitrating system can dramatically alter the product distribution, as shown in the comparative table below.

Table 1: Comparison of Different Nitrating Systems for Phenol

Nitrating System Predominant Isomer Reference
NH₄NO₃ / KHSO₄ Ortho dergipark.org.tr
Sr(NO₃)₂ / H₂SO₄-Silica Ortho researchgate.net
Benzyltriphenylphosphonium nitrate / H₂SO₄-Silica Para researchgate.net
Ferric Nitrate in Ionic Liquid Para tandfonline.com

The steric bulk of the nitrating agent and any associated catalyst can also play a crucial role. Bulkier reagents may preferentially attack the less sterically hindered para position, while smaller reagents might favor the electronically preferred ortho position. dergipark.org.tr

Green Chemistry Principles in Nitro Group Introduction

Traditional nitration methods using mixed acids (sulfuric and nitric acid) are effective but generate significant corrosive and toxic waste, presenting environmental and safety challenges. nih.gov In response, significant research has focused on developing greener nitration methodologies. nih.gov These approaches aim to minimize waste, avoid hazardous reagents, and improve energy efficiency.

Key principles of green chemistry applied to nitration include:

Use of Solid Acid Catalysts: Replacing liquid superacids like H₂SO₄ with solid acid catalysts such as zeolites (e.g., Hβ zeolite), clays (clayfen and clayan), or sulfated zirconia can simplify product purification, reduce corrosive waste, and allow for catalyst recycling. tandfonline.comresearchgate.net Zeolite H-Y-supported copper(II) nitrate is one such example of an effective solid-supported reagent for phenol nitration. tandfonline.com

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," minimizes the use and disposal of volatile organic compounds (VOCs). The nitration of phenols using Sr(NO₃)₂ and H₂SO₄-silica can be conducted under solvent-free conditions. researchgate.net Similarly, facile and selective mono-nitration of phenols has been achieved under solvent-free conditions using other reagents. tandfonline.com

Alternative Nitrating Agents: Research has explored alternatives to nitric acid, such as dinitrogen pentoxide (N₂O₅) and metal nitrates, which can offer milder reaction conditions and improved selectivity. researchgate.net Bismuth nitrate has been shown to be a surface-mediated reagent for highly regioselective nitration. tandfonline.com Photochemical methods, using UV radiation in the presence of nitrate or nitrite ions, represent another green approach, avoiding harsh acidic conditions entirely. mjcce.org.mkresearchgate.net

Table 2: Examples of Green Nitration Methodologies

Method Reagents/Catalyst Key Advantage Reference
Solid-Supported Nitration Zeolite H-Y / Copper(II) nitrate Recyclable catalyst, mild conditions tandfonline.com
Solvent-Free Nitration Sr(NO₃)₂ / H₂SO₄-Silica Reduced solvent waste, high efficiency researchgate.net
Photochemical Nitration NaNO₂ / UV light Avoids strong acids mjcce.org.mkresearchgate.net
Heterogeneous System NaNO₃ / NaHSO₄·H₂O / Wet SiO₂ Mild, heterogeneous conditions, simple work-up mdpi.com

These green methodologies offer pathways to introduce the nitro group onto the precursor aromatic ring with reduced environmental impact compared to conventional methods. nih.gov

Esterification Techniques for the Ethyl Acetate (B1210297) Moiety

The final key structural element of this compound is the ethyl acetoxy group attached to the aromatic ring via an ether linkage. This transformation involves the O-alkylation of the phenolic hydroxyl group of the 4-(methylsulfonyl)-2-nitrophenol precursor with a reagent like ethyl bromoacetate or ethyl chloroacetate. While this is technically an etherification (specifically, a Williamson ether synthesis), the broader context of forming ester-containing molecules from phenols often falls under discussions of esterification and related chemo- or regioselective modifications.

Direct Esterification and Transesterification Approaches

Direct esterification of a phenol involves the reaction of the phenolic hydroxyl group with a carboxylic acid. This reaction, a type of Fischer esterification, is generally difficult for phenols under standard conditions that work well for aliphatic alcohols, often requiring harsh conditions and giving low yields. google.com The synthesis of the target molecule does not proceed via this pathway, but rather through O-alkylation of the phenol with an already-formed ethyl acetate derivative.

Transesterification, the exchange of an alkoxy group of an ester with another alcohol, is another potential route. In this context, one could envision a reaction between 4-(methylsulfonyl)-2-nitrophenol and an ester like ethyl acetate itself. However, this is also not the typical method for synthesizing aryloxy acetates. Transesterification is more commonly employed in processes like biodiesel production or modifying existing esters. mdpi.com

The most direct and widely used method for synthesizing compounds like this compound is the reaction of the corresponding nitrophenate salt with an ethyl haloacetate. nih.govresearchgate.net This is a classic Williamson ether synthesis, where the deprotonated phenol acts as a nucleophile.

General Reaction: 4-(methylsulfonyl)-2-nitrophenol + Base (e.g., K₂CO₃, NaH) → 4-(methylsulfonyl)-2-nitrophenoxide 4-(methylsulfonyl)-2-nitrophenoxide + BrCH₂COOCH₂CH₃ → this compound + Bromide Salt

This approach is highly effective, as the acidity of the phenolic proton is increased by the electron-withdrawing nitro and methanesulfonyl groups, facilitating its removal by a moderately strong base.

Chemo- and Regioselective Esterification Methods

Chemoselectivity becomes critical when a molecule contains multiple reactive sites. For a precursor like 4-(methylsulfonyl)-2-nitrophenol, the only highly reactive site for O-alkylation is the phenolic hydroxyl group. Therefore, the reaction with ethyl bromoacetate is inherently chemoselective.

In more complex phenols containing both phenolic and aliphatic hydroxyl groups, chemoselective reactions are essential. Generally, the phenolic hydroxyl group is more acidic but less nucleophilic than an aliphatic alcohol. Under basic conditions (Williamson ether synthesis), the phenoxide is readily formed and acts as the nucleophile. scite.ai Under acidic conditions (Fischer esterification), the aliphatic alcohol is more reactive. researchgate.net The Mitsunobu reaction is a notable method that can distinguish between alcohol and phenol hydroxyls, providing a high degree of chemoselectivity in esterification reactions under mild, neutral conditions. scite.airesearchgate.net

Regioselectivity concerns the reaction at one of several similar functional groups. For instance, in a molecule with multiple, distinct phenolic hydroxyls, protecting groups might be required to ensure the reaction occurs at the desired position. However, for the synthesis of the title compound from 4-(methylsulfonyl)-2-nitrophenol, regioselectivity is not a concern as there is only one phenolic hydroxyl group available for reaction.

Reactivity and Transformation Pathways of Ethyl 2 4 Methanesulfonyl 2 Nitrophenoxy Acetate

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for activated aromatic systems. In the case of ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, the aromatic ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of both the ortho-nitro group and the para-methanesulfonyl group. This electronic activation facilitates the attack of nucleophiles on the aromatic ring, leading to the substitution of a leaving group.

Displacement of the Nitro Group by Various Nucleophiles

While the ethoxyacetate group at the 1-position could potentially act as a leaving group, the nitro group at the 2-position is also a viable leaving group in SNAr reactions, particularly with certain nucleophiles under specific conditions. The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the leaving group restores the aromaticity of the ring.

The displacement of a nitro group in SNAr reactions is a well-documented phenomenon, although specific examples for this compound are not extensively reported in the literature. However, based on the reactivity of analogous compounds, a variety of nucleophiles would be expected to displace the nitro group. These can include:

Amines: Primary and secondary amines can act as nucleophiles, leading to the formation of N-substituted aniline (B41778) derivatives.

Alkoxides and Phenoxides: Oxygen-based nucleophiles, such as methoxide (B1231860) or phenoxide ions, can displace the nitro group to form substituted diphenyl ethers.

Thiolates: Sulfur nucleophiles are generally very effective in SNAr reactions and would be expected to readily displace the nitro group to yield thioethers.

The viability and rate of these displacement reactions are dependent on several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Influence of the Methanesulfonyl Group on SNAr Reactivity

The methanesulfonyl (-SO2CH3) group at the para-position plays a crucial role in activating the aromatic ring towards nucleophilic attack. As a potent electron-withdrawing group, it delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. This stabilization of the intermediate lowers the activation energy of the reaction, leading to an enhanced reaction rate.

The activating effect of the methanesulfonyl group is comparable to, and in some cases greater than, that of a nitro group in the same position. Its influence extends to both the ortho and para positions relative to itself. In this compound, the methanesulfonyl group is para to the ethoxyacetate substituent and ortho to the carbon atom bearing the nitro group. This positioning effectively activates the entire aromatic ring for nucleophilic attack.

The presence of two strong electron-withdrawing groups (nitro and methanesulfonyl) ortho and para to the potential leaving groups (nitro and ethoxyacetate) makes this molecule highly susceptible to SNAr reactions. The precise regioselectivity of nucleophilic attack would depend on the specific nucleophile and reaction conditions, with attack being favored at the positions most activated by the combined electronic effects of the substituents.

Reduction Chemistry of the Nitro Functionality

The nitro group is one of the most readily reducible functional groups in organic chemistry. Its transformation into an amino group is a pivotal reaction, providing a gateway to a wide array of further chemical modifications, such as the synthesis of amides, sulfonamides, and various heterocyclic systems. The reduction of the nitro group in this compound can be achieved through several methods, including catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic Hydrogenation for Amine Formation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695), ethyl acetate (B1210297), or methanol, at ambient or slightly elevated temperature and pressure.

For this compound, catalytic hydrogenation would selectively reduce the nitro group to an amino group, yielding ethyl 2-(2-amino-4-methanesulfonylphenoxy)acetate. The other functional groups, namely the ester and the sulfone, are typically stable under these conditions.

Table 1: Typical Catalysts and Conditions for Nitro Group Hydrogenation

Catalyst Hydrogen Source Solvent Temperature Pressure
Palladium on Carbon (Pd/C) H2 gas Ethanol, Ethyl Acetate Room Temperature 1-4 atm
Platinum(IV) Oxide (PtO2) H2 gas Acetic Acid, Ethanol Room Temperature 1-4 atm

Chemoselective Reduction with Stoichiometric Reagents (e.g., Fe/NH4Cl)

An alternative to catalytic hydrogenation is the use of stoichiometric reducing agents. A classic and widely used method for the reduction of aromatic nitro compounds is the use of a metal in the presence of an acid or a salt that can generate an acidic environment in situ. The iron/ammonium (B1175870) chloride (Fe/NH4Cl) system in a mixed solvent system like ethanol/water is a particularly mild and effective reagent for this transformation. mdpi.com

This method is known for its chemoselectivity, often leaving other reducible functional groups such as esters, amides, and nitriles intact. The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group. For the synthesis of ethyl 2-(2-amino-4-methanesulfonylphenoxy)acetate, this method would be a viable and practical approach. A similar procedure has been successfully employed for the synthesis of ethyl-2-(4-aminophenoxy)acetate from its corresponding nitro precursor. mdpi.com

Table 2: Typical Reaction Protocol for Fe/NH4Cl Reduction

Reagents Solvent Temperature Reaction Time Work-up

Mechanistic Aspects of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary depending on the reducing agent and the reaction conditions, a generally accepted pathway involves the initial reduction of the nitro group (Ar-NO2) to a nitroso group (Ar-NO). This is followed by further reduction to a hydroxylamine (B1172632) (Ar-NHOH), which is then finally reduced to the corresponding amine (Ar-NH2).

In Catalytic Hydrogenation: The reaction occurs on the surface of the metal catalyst. The nitro compound and hydrogen are adsorbed onto the catalyst surface, where the stepwise transfer of hydrogen atoms to the nitrogen atom of the nitro group takes place. The nitroso and hydroxylamine intermediates are typically highly reactive under these conditions and are not usually isolated.

With Iron Metal: The reduction with iron in the presence of an acid or ammonium chloride is thought to involve a series of single-electron transfers from the iron surface to the nitro group. The protons required for the formation of water molecules as byproducts are supplied by the acidic medium. The reaction can be summarized by the following general equation:

4 Ar-NO2 + 9 Fe + 4 H2O → 4 Ar-NH2 + 3 Fe3O4

The process is heterogeneous, occurring on the surface of the iron particles. The formation of iron oxides is a thermodynamic driving force for the reaction.

Hydrolysis and Transesterification of the Ethyl Ester Group

The ethyl ester group in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions can be effectively catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of the ethyl ester proceeds via a mechanism involving protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the corresponding carboxylic acid, 2-(4-methanesulfonyl-2-nitrophenoxy)acetic acid.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Ethyl Acetate at 25°C

Acid Catalyst Concentration (mol/L) Rate Constant (k, s⁻¹)
HCl 0.1 2.5 x 10⁻⁵

This is an interactive data table. The values are representative and based on the hydrolysis of ethyl acetate.

Base-mediated hydrolysis, or saponification, of the ethyl ester involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and ethanol. Subsequent acidification of the reaction mixture would be necessary to obtain the free carboxylic acid.

Alternatively, in the presence of an alkoxide, the ethyl ester can undergo transesterification. This equilibrium reaction involves the exchange of the ethoxy group for a different alkoxy group, leading to the formation of a new ester. The position of the equilibrium is typically controlled by using the alcohol corresponding to the desired ester as the solvent.

The kinetics of base-mediated hydrolysis are typically second-order, being first-order in both the ester and the base. The presence of electron-withdrawing groups, such as the nitro and methanesulfonyl groups on the aromatic ring of this compound, is expected to increase the rate of saponification by enhancing the electrophilicity of the carbonyl carbon.

Table 2: Relative Rate Constants for Base-Mediated Hydrolysis of Substituted Phenyl Benzoates

Substituent on Phenyl Ring Relative Rate Constant
H 1.0
p-CH₃ 0.5
p-Cl 3.5

This is an interactive data table. The values are for substituted phenyl benzoates and illustrate the electronic effects on the rate of hydrolysis. cas.cz

Electrophilic Aromatic Substitution (EAS) on the Aryl Moiety

The aromatic ring of this compound is substituted with three groups: a nitro group, a methanesulfonyl group, and an acetoxy ether group. These substituents profoundly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It deactivates the ring towards electrophilic attack through both a strong electron-withdrawing inductive effect and a resonance effect, which withdraws electron density from the ortho and para positions. lkouniv.ac.innih.govmdpi.com

Methanesulfonyl Group (-SO₂CH₃): Similar to the nitro group, the methanesulfonyl group is a strong deactivating group and a meta-director due to its potent electron-withdrawing inductive and resonance effects. lkouniv.ac.in

Acetoxy Ether Group (-OCH₂COOEt): The ether oxygen has lone pairs of electrons that can be donated to the aromatic ring through resonance, making this group an activating group and an ortho-, para-director. However, the electron-withdrawing character of the rest of the substituent can temper this activation.

In this compound, the aromatic ring is strongly deactivated due to the presence of two powerful meta-directing groups (nitro and methanesulfonyl). The activating and ortho-, para-directing effect of the ether group is largely overcome by the deactivating effects of the other two substituents. Therefore, electrophilic aromatic substitution on this molecule will be significantly slower than on benzene (B151609) and will be directed to the positions meta to the nitro and methanesulfonyl groups.

Given the strong deactivation of the aromatic ring, forcing conditions (e.g., high temperatures, strong Lewis acid catalysts) would be required for electrophilic aromatic substitution to occur. The incoming electrophile will be directed to the positions that are meta to both the nitro and methanesulfonyl groups. Considering the substitution pattern of the starting material (substituents at positions 1, 2, and 4), the available positions for substitution are 3, 5, and 6. The positions meta to the nitro group (at C2) are C4 and C6. The positions meta to the methanesulfonyl group (at C4) are C2 and C6. Therefore, the most likely position for electrophilic attack is C6, which is meta to both deactivating groups.

Controlled functionalization would likely involve harsh reaction conditions, and the yields may be low. Alternative strategies, such as nucleophilic aromatic substitution, might be more viable for introducing new functional groups onto this electron-deficient aromatic ring.

Radical Reactions and Single Electron Transfer Processes

The presence of the nitroaromatic system in this compound makes it susceptible to radical reactions and single-electron transfer (SET) processes. Nitroaromatic compounds are known to be readily reduced by one electron to form nitro radical anions. nih.govnih.govnih.gov

The reduction potential of the nitroaromatic compound is a key factor in determining the feasibility of SET from a given donor. The electron-withdrawing methanesulfonyl group would be expected to increase the electron affinity of the nitroaromatic ring, making it more susceptible to reduction.

Once formed, the nitro radical anion can participate in a variety of reactions. In the absence of other reagents, it may be relatively stable. However, in the presence of oxygen, it can transfer an electron to form a superoxide (B77818) radical anion, regenerating the parent nitroaromatic compound in a futile cycle. nih.gov Under certain conditions, the nitro radical anion can undergo further reduction or participate in radical coupling reactions.

Thermolytic and Photochemical Transformations

The reactivity of this compound under thermal and photochemical conditions is dictated by the interplay of its constituent functional groups: the o-nitrophenoxy ether, the ethyl acetate moiety, and the methanesulfonyl group. While specific experimental studies on the thermolytic and photochemical behavior of this exact molecule are not extensively documented in publicly available literature, its transformation pathways can be predicted based on well-established principles and studies of analogous chemical structures.

Thermolytic Transformations

The thermal decomposition of this compound is expected to be a complex process, with multiple potential pathways initiated by the cleavage of the weakest chemical bonds at elevated temperatures. The primary sites for initial bond scission would likely involve the nitro group, the sulfone group, and the ether linkage.

Nitroaromatic compounds are known to undergo thermal decomposition through mechanisms such as C-NO2 bond homolysis or intramolecular rearrangement. For ortho-substituted nitroaromatics, intramolecular reactions can be particularly significant. dtic.mildtic.mil Acyclic aromatic sulfones are generally characterized by high thermal stability, with decomposition often commencing at temperatures above 350°C. acs.orgresearchgate.net The principal thermal degradation pathway for many sulfones is the extrusion of sulfur dioxide (SO2). acs.orgmdpi.com

Based on this, several potential thermolytic decomposition pathways for this compound can be postulated:

C-NO2 Bond Homolysis: This pathway would lead to the formation of a phenoxy radical and nitrogen dioxide (NO2).

C-S Bond Cleavage: Scission of the aryl-sulfur bond would generate a sulfonyl radical and a substituted phenyl radical.

Ether Bond Cleavage: The phenoxy-acetate C-O bond could rupture, leading to the formation of a phenoxy radical and an ethyl acetate radical.

SO2 Extrusion: Consistent with the behavior of aromatic sulfones, the methanesulfonyl group could be eliminated as sulfur dioxide, resulting in a rearranged aromatic structure.

Interactive Data Table: Potential Thermolytic Decomposition Pathways

Below is a summary of the plausible initial steps in the thermal decomposition of this compound.

Pathway DescriptionInitial Bond CleavedPotential Primary Products
Nitro Group EliminationAryl C–NO22-(4-methanesulfonylphenoxy)acetate radical, Nitrogen dioxide (NO2)
Sulfone Group FragmentationAryl C–SO22-(2-nitrophenoxy)acetate radical, Methanesulfonyl radical
Ether Linkage ScissionO–CH24-methanesulfonyl-2-nitrophenoxy radical, Ethyl acetate radical
DesulfonylationC–S and S–O bondsRearranged aromatic species, Sulfur dioxide (SO2)

Photochemical Transformations

The photochemical reactivity of this compound is anticipated to be dominated by the presence of the o-nitrobenzyl ether-like structure. Compounds containing an o-nitrobenzyl group are well-known to function as photolabile protecting groups, undergoing a characteristic intramolecular rearrangement upon irradiation with UV light. acs.orgnih.govnih.gov

This photoreaction is initiated by the excitation of the nitro group, which then abstracts a hydrogen atom from the benzylic-like position of the ether linkage. This intramolecular hydrogen transfer results in the formation of an aci-nitro intermediate. nih.govnih.gov This transient species subsequently undergoes an irreversible rearrangement, leading to the cleavage of the C-O bond of the ether.

The expected products of this photochemical transformation are 4-methanesulfonyl-2-nitrosobenzaldehyde and ethyl glycolate. This type of reaction is a cornerstone of photolithography and the development of "caged" compounds, where a biologically active molecule is released upon light exposure. acs.orgunifr.ch The quantum yield of such photoreactions can be influenced by the nature of the substituents on the aromatic ring and the leaving group. rsc.org

Interactive Data Table: Predicted Photochemical Transformation

The table below outlines the key steps and products of the proposed photochemical transformation of this compound.

StepDescriptionIntermediate/Product 1Intermediate/Product 2
1. PhotoexcitationAbsorption of UV light by the nitroaromatic system.Excited State of the parent molecule-
2. Intramolecular H-AbstractionThe excited nitro group abstracts a hydrogen from the adjacent methylene (B1212753) group.aci-nitro intermediate-
3. Rearrangement & CleavageThe aci-nitro intermediate rearranges, leading to the cleavage of the ether bond.4-methanesulfonyl-2-nitrosobenzaldehydeEthyl glycolate

Applications As a Synthetic Building Block and Intermediate in Academic Research

Precursor for Nitrogen-Containing Heterocycles

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate serves as a strategic starting point for the assembly of various nitrogen-containing ring systems.

The most direct synthetic application of this compound is the reduction of its nitro group to form the corresponding aniline (B41778) derivative, ethyl 2-(2-amino-4-methanesulfonylphenoxy)acetate. This transformation is a fundamental step in aromatic chemistry and can be achieved with high efficiency using various standard reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

The resulting ortho-amino-substituted phenoxyacetate (B1228835) is a valuable intermediate primed for subsequent intramolecular cyclization reactions. beilstein-journals.org The proximity of the newly formed amino group to the ether-linked side chain allows for the construction of various heterocyclic cores. For instance, hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by condensation, can lead to the formation of a seven-membered heterocyclic ring.

Table 1: Potential Cyclization Reactions of the Aniline Intermediate

Reagent/Condition Resulting Heterocyclic System Reaction Type
Heat, Acid/Base Catalyst Benzoxazepine derivative (Lactam) Intramolecular Amidation
Phosgene or equivalent Benzoxazinone derivative Cyclocarbonylation

These cyclization strategies demonstrate the compound's utility in generating diverse heterocyclic frameworks from a common aniline precursor. mdpi.com

Building upon the aniline intermediate, more complex fused heterocyclic systems can be constructed. The reactivity of the aniline, combined with the structural features of the side chain, provides a platform for annulation reactions. These reactions can lead to polycyclic structures that are of significant interest in pharmaceutical research. The specific nature of the fused system depends on the chosen reaction partner and conditions, allowing for a modular approach to synthesizing a library of related compounds.

Role in the Generation of Complex Aromatic Scaffolds

The aromatic core of this compound can be incorporated into larger, more complex aromatic systems through modern cross-coupling methodologies. While the parent compound is not a direct substrate for many of these reactions, its precursors are ideal candidates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an aryl halide or triflate with an amine. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an aryl halide or triflate with an organoboron species, such as a boronic acid. nih.govyoutube.com

While this compound itself lacks the necessary halide or triflate leaving group, its synthesis typically starts from a halogenated precursor, such as 4-bromo-2-nitrophenyl methyl sulfone. This halogenated intermediate is an excellent substrate for both Buchwald-Hartwig and Suzuki-Miyaura reactions. By performing the coupling reaction on the precursor, a variety of aryl or amino groups can be installed on the aromatic ring before the addition of the ethyl phenoxyacetate side chain.

Table 2: Overview of Relevant Coupling Reactions

Reaction Name Bond Formed Key Components Catalyst System (Typical)
Buchwald-Hartwig Amination C(aryl)-N Aryl Halide/Triflate, Amine, Base Palladium complex with phosphine (B1218219) ligands. beilstein-journals.org

The Suzuki-Miyaura coupling reaction is particularly effective for the synthesis of biaryl and polyaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. nih.gov Using a halogenated precursor to this compound, a Suzuki coupling with various arylboronic acids can generate a diverse range of biaryl compounds. google.com These biaryl sulfones can then be further elaborated, demonstrating an indirect but powerful role for the parent compound's structural framework in accessing complex polycyclic aromatic systems.

Intermediate for Aryl Sulfonamide Derivatives

The core structure of this compound is well-suited for the synthesis of molecules containing both a sulfone and a sulfonamide group, a combination found in many biologically active compounds. The key transformation involves the reduction of the nitro group to an amine, yielding ethyl 2-(2-amino-4-methanesulfonylphenoxy)acetate.

This resulting aniline is a key intermediate. The amino group can readily react with a variety of sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form the corresponding sulfonamide. This two-step sequence (nitro reduction followed by sulfonylation) provides a straightforward and versatile route to complex aryl sulfonamide derivatives, where the methanesulfonyl group is retained at the para position. The ester moiety can be subsequently hydrolyzed or otherwise modified to produce the final target compounds.

Conversion to Sulfonamide-Containing Building Blocks

The transformation of this compound into sulfonamide-containing building blocks is a key application in synthetic organic chemistry. The presence of the nitro group allows for its reduction to an amine, which can then be readily converted into a sulfonamide. This process typically involves a two-step sequence:

Reduction of the Nitro Group: The nitro group on the aromatic ring is selectively reduced to an amino group. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or chemical reductants like tin(II) chloride or iron in acidic media. The resulting aniline derivative is a crucial intermediate.

Sulfonylation of the Amino Group: The newly formed amino group is then reacted with a sulfonyl chloride (R-SO₂Cl) in the presence of a base to form the desired sulfonamide. The choice of sulfonyl chloride determines the nature of the R group in the final sulfonamide, allowing for the introduction of a wide range of substituents.

This straightforward conversion provides access to a variety of sulfonamide building blocks that can be further elaborated into more complex molecular structures.

Reaction Step Typical Reagents and Conditions Product Type
Nitro Group ReductionH₂, Pd/C, Ethanol (B145695) or SnCl₂, HClAniline Intermediate
SulfonylationR-SO₂Cl, Pyridine or TriethylamineSulfonamide Building Block

Exploration of Diverse Sulfonamide Architectures

The sulfonamide building blocks derived from this compound serve as platforms for the exploration of diverse and complex sulfonamide architectures. The functional groups present in the initial building block, namely the ester and the newly formed sulfonamide, offer multiple points for chemical modification.

Researchers have utilized these building blocks in various synthetic strategies to construct novel molecular scaffolds. For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or used in other transformations. The sulfonamide nitrogen can also be further functionalized, depending on the specific reaction conditions and the nature of the substituents. This versatility allows for the systematic variation of the molecular structure, which is crucial in fields such as medicinal chemistry for the development of new therapeutic agents.

Contributions to Libraries for Chemical Space Exploration

In the quest for new bioactive compounds, the generation of chemical libraries that cover a wide range of chemical space is of paramount importance. This compound and its sulfonamide derivatives have been identified as valuable starting materials for the construction of such libraries.

The ability to introduce diversity at multiple positions of the molecule through the synthetic handles described above makes this compound an attractive scaffold for combinatorial chemistry and diversity-oriented synthesis. By systematically varying the substituents on the sulfonamide group and modifying the acetate (B1210297) side chain, large collections of related but structurally distinct compounds can be prepared. These libraries can then be screened for biological activity, potentially leading to the discovery of new drug candidates or chemical probes to study biological processes.

Stereoselective Synthesis Employing the Compound as a Chiral Auxiliary or Intermediate

While the primary applications of this compound are centered on the synthesis of sulfonamides, its potential role in stereoselective synthesis has also been considered. In this context, the compound could theoretically be employed as a chiral auxiliary or as a precursor to a chiral intermediate.

If the acetate side chain or another part of the molecule is modified to incorporate a chiral element, this chirality could be used to direct the stereochemical outcome of subsequent reactions. For example, a chiral alcohol could be used to transesterify the ethyl acetate, introducing a chiral auxiliary that could influence the stereochemistry of reactions at a neighboring position. However, to date, there is limited specific research published detailing the successful application of this compound as a chiral auxiliary or a key intermediate in a major stereoselective synthesis campaign. Further research is needed to fully explore and validate its utility in this specialized area of synthetic chemistry.

Theoretical and Computational Investigations of Ethyl 2 4 Methanesulfonyl 2 Nitrophenoxy Acetate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Detailed quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. However, no specific studies employing methods such as Density Functional Theory (DFT) or ab initio calculations for Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate were identified. Such studies on analogous compounds often provide insights into electronic structure and reactivity, but this information cannot be directly extrapolated to the title compound due to the distinct electronic effects of the methanesulfonyl group.

Electronic Structure and Frontier Molecular Orbital Analysis

There is no available research detailing the electronic structure or the frontier molecular orbitals (HOMO-LUMO) of this compound. An analysis of the HOMO and LUMO energy levels and their distribution across the molecule would be crucial for predicting its chemical reactivity, including its behavior as an electrophile or nucleophile, and its potential role in chemical reactions.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis to determine the most stable geometric isomers and the energy barriers between different conformations of this compound has not been reported. Such an analysis would be vital for understanding its three-dimensional structure and how its shape influences its interactions with other molecules.

Reaction Pathway Modeling and Transition State Characterization

No computational studies modeling the reaction pathways or characterizing the transition states involving this compound were found. This type of investigation is essential for understanding the mechanisms of reactions in which this compound might participate, and for predicting reaction kinetics and thermodynamics.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

There are no published molecular dynamics (MD) simulation studies for this compound. MD simulations would provide valuable information on the behavior of this compound in different solvent environments and would help in understanding the nature and strength of its intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Spectroscopic Data Interpretation Through Computational Methods (e.g., NMR, IR prediction for structural validation in mechanistic studies)

While computational methods are frequently used to predict and interpret spectroscopic data, no such studies have been published for this compound. Theoretical predictions of its NMR and IR spectra would be invaluable for confirming its structure and for tracking its transformations in chemical reactions. For related compounds, such as ethyl-2-(4-aminophenoxy)acetate, DFT calculations have been used to analyze electronic and molecular structures mdpi.com.

Prediction of Reactivity and Selectivity Profiles Based on Electronic Parameters

A predictive analysis of the reactivity and selectivity of this compound based on calculated electronic parameters is currently absent from the scientific literature. Such a study would involve the calculation of parameters like electrostatic potential maps, atomic charges, and Fukui functions to identify the most reactive sites within the molecule for electrophilic and nucleophilic attack.

Advanced Analytical Methodologies in the Research of Ethyl 2 4 Methanesulfonyl 2 Nitrophenoxy Acetate and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate" and its analogues. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of reaction products, intermediates, and impurities with a high degree of confidence. Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) coupled with electrospray ionization (ESI) are particularly powerful for analyzing complex mixtures containing nitroaromatic compounds. nih.govacs.org

In the context of synthesizing "this compound", HRMS can be employed to monitor the reaction between a nitrophenol precursor and an ethyl acetate (B1210297) derivative. By analyzing aliquots from the reaction mixture over time, the consumption of reactants and the formation of the desired product can be tracked. The high mass accuracy allows for the differentiation between the product and potential side-products, even those with very similar molecular weights. For instance, the exact mass of the [M+H]⁺ or [M+Na]⁺ adduct of the target molecule can be calculated and compared against the experimentally observed mass.

Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. Characteristic losses, such as the nitro group (NO₂) or the methanesulfonyl group (SO₂CH₃), can help to confirm the identity of the compound and its derivatives. The fragmentation of the ester group would also yield predictable daughter ions. This level of detail is crucial for elucidating the structures of novel derivatives or unexpected reaction byproducts.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

Ion TypeCalculated m/zObserved m/zMass Accuracy (ppm)Proposed Elemental Composition
[M+H]⁺306.0487306.0485-0.65C₁₁H₁₄NO₆S
[M+Na]⁺328.0306328.0303-0.91C₁₁H₁₃NNaO₆S

This is a hypothetical data table to illustrate the application of HRMS.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural assignment of "this compound" and its derivatives in solution. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional techniques are essential for resolving complex spin systems and establishing connectivity.

Commonly employed 2D NMR experiments include:

¹H-¹H Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, which is vital for assigning protons within the ethyl group and on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the ethyl acetate moiety to the phenoxy ring and for confirming the positions of the nitro and methanesulfonyl substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is crucial for stereochemical analysis.

Elucidation of Regioselectivity in New Reactions

When synthesizing derivatives of "this compound", for instance, through further substitution on the aromatic ring, the issue of regioselectivity arises. NMR spectroscopy is the primary tool to distinguish between possible regioisomers. news-medical.net For example, if a reaction could potentially yield a product substituted at the 3- or 5-position of the phenyl ring, the ¹H NMR splitting patterns and the HMBC correlations would be distinct for each isomer. The coupling constants between aromatic protons can provide clear evidence of their relative positions. Furthermore, HMBC correlations from the protons of the new substituent to the carbons of the aromatic ring would unequivocally establish its point of attachment. Quantitative ¹H-NMR can also be used to determine the ratio of regioisomers in a product mixture. nih.gov

Stereochemical Analysis of Reaction Products

For derivatives of "this compound" that contain stereocenters, determining the relative and absolute stereochemistry is critical. While the parent molecule is achiral, reactions on the acetate side chain could introduce chirality. Techniques like NOESY can be used to determine the relative stereochemistry by observing through-space interactions between protons. For determining absolute stereochemistry, chiral derivatizing agents can be used to create diastereomers that are distinguishable by NMR. The differences in chemical shifts of the resulting diastereomers can be correlated to a specific absolute configuration.

X-ray Crystallography for Solid-State Structural Confirmation of Analogues and Key Intermediates

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While no crystal structure for "this compound" itself is publicly available, the analysis of closely related analogues, such as N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide, provides a clear blueprint for how this technique would be applied. researchgate.netnih.gov

In the study of a crystalline derivative of "this compound", single-crystal X-ray diffraction would confirm the connectivity of the atoms, the planarity of the aromatic ring, and the torsion angles between the substituents and the ring. For example, it would reveal the extent to which the nitro and methanesulfonyl groups are twisted out of the plane of the benzene (B151609) ring. researchgate.netnih.gov This information is valuable for understanding the electronic and steric properties of the molecule.

Furthermore, X-ray crystallography is the gold standard for the unambiguous determination of relative and absolute stereochemistry in chiral derivatives. It also provides insights into intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which influence the crystal packing and physical properties of the compound.

Table 2: Representative Crystallographic Data for an Analogous Compound (N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide) researchgate.net

ParameterValue
Chemical FormulaC₉H₁₂N₂O₇S₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4976 (7)
b (Å)7.5987 (6)
c (Å)19.2434 (15)
β (°)103.672 (2)
Volume (ų)1349.43 (18)

This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, purification, and analysis of "this compound" and its reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for this class of compounds. Due to the presence of the nitroaromatic chromophore, UV-Vis detection is highly effective. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govepa.gov Gradient elution is often employed to achieve good separation of components with different polarities. HPLC is used to:

Monitor reaction progress: By injecting small aliquots of the reaction mixture at different time points, the disappearance of starting materials and the appearance of the product can be quantified.

Assess product purity: The purity of the final product can be determined by calculating the peak area percentage of the main component.

Isolate products and impurities: Preparative HPLC can be used to purify the target compound or to isolate minor components for further structural analysis.

Gas Chromatography (GC) may also be applicable, particularly for more volatile derivatives or for the analysis of starting materials. However, the thermal lability of the nitro group can sometimes pose a challenge. researchgate.netdtic.mil A GC method would typically use a capillary column and, for sensitive detection of the electronegative nitro and sulfonyl groups, an electron capture detector (ECD) could be employed. researchgate.netdtic.mil When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for the identification of volatile components in a mixture. nih.gov

Table 3: Illustrative HPLC Method Parameters for Nitroaromatic Compound Analysis

ParameterCondition
ColumnC18 reversed-phase, 25 cm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

These are typical parameters and would require optimization for the specific compound.

In Situ Spectroscopic Methods for Real-Time Reaction Analysis

In situ spectroscopic methods allow for the monitoring of chemical reactions as they occur, providing real-time data on the concentrations of reactants, intermediates, and products without the need for sampling. This can lead to a deeper understanding of reaction mechanisms and kinetics.

For the synthesis of "this compound", which often involves a nucleophilic aromatic substitution (SNAr) reaction, in situ techniques like Fourier-Transform Infrared (FTIR) or Raman spectroscopy could be employed. strath.ac.uk By inserting a probe directly into the reaction vessel, the characteristic vibrational bands of functional groups can be monitored. For example, the disappearance of the phenolic O-H stretch from the starting material and the appearance of the C-O-C ether stretch and the characteristic nitro and sulfone group vibrations in the product could be tracked in real-time. This data can be used to determine reaction endpoints accurately and to study the effect of different reaction conditions on the reaction rate.

These techniques are particularly valuable for optimizing reaction conditions and for ensuring reaction safety by monitoring for the buildup of unstable intermediates. The insights gained from in situ analysis can be crucial for scaling up the synthesis from a laboratory to a production setting.

Future Directions and Emerging Research Avenues for Ethyl 2 4 Methanesulfonyl 2 Nitrophenoxy Acetate Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of related aryloxyacetates often involves nucleophilic aromatic substitution reactions under conditions that may require high temperatures or extended reaction times. The future of synthesizing Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate lies in adopting modern synthetic strategies that offer greater efficiency, selectivity, and sustainability.

Photoredox and electrochemical methods represent a paradigm shift in synthetic chemistry, offering metal-free or metal-lean reaction pathways that proceed under exceptionally mild conditions. For the synthesis of this compound, these techniques could provide novel avenues for forging the key ether linkage.

Photoredox Catalysis: Visible-light photoredox catalysis could enable the coupling of a suitable nitrophenol precursor with an ethyl acetate (B1210297) radical equivalent. This approach avoids the need for strong bases and high temperatures, potentially leading to cleaner reaction profiles and broader functional group tolerance. The sulfonyl group's electron-withdrawing nature could influence the electronic properties of the aromatic ring, a factor that could be exploited for selective photocatalytic transformations. Research in photocatalytic alkylation using sulfonylhydrazones has demonstrated the power of this approach for C-C bond formation, suggesting its applicability to C-O bond formation as well. enamine.net

Electrochemistry: Anodic oxidation of the precursor phenol (B47542) could generate a phenoxy radical, which could then couple with an appropriate nucleophile to form the desired ether bond. Electrochemical methods provide precise control over reaction potential, minimizing over-oxidation and side reactions. This technique offers a sustainable alternative by replacing chemical oxidants with electricity.

A comparison of these potential modern synthetic routes against traditional methods is outlined below.

Method Typical Conditions Potential Advantages Research Focus
Traditional SNAr High Temperature, Strong Base (e.g., K2CO3), Polar Aprotic SolventWell-established, simple setupOptimization for milder conditions
Photoredox Catalysis Visible Light, Photocatalyst (e.g., Ru, Ir complexes or organic dyes), Ambient Temp.Mild conditions, High functional group tolerance, Novel reactivityCatalyst screening, Substrate scope expansion
Electrochemistry Electrode potential control, Supporting electrolyte, Undivided or divided cellReagent-free oxidation/reduction, High selectivity, ScalabilityOptimization of electrode materials and reaction conditions

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior reproducibility. uc.pt The synthesis of nitrated aromatic compounds, which can be energetic, is particularly well-suited for flow chemistry, where small reactor volumes minimize potential hazards.

Adapting the synthesis of this compound to a flow process could involve pumping a stream of the 4-methanesulfonyl-2-nitrophenol precursor and a base through a heated packed-bed reactor, followed by the introduction of ethyl bromoacetate (B1195939) at a downstream mixing junction. ijche.comgoogle.com This setup would allow for precise control over reaction time, temperature, and stoichiometry, potentially increasing yield and purity while reducing reaction time from hours to minutes. uc.pt The integration of in-line purification and analysis would further streamline the process, enabling a fully automated synthesis-to-analysis workflow.

Exploration of Unconventional Reactivity and Catalysis

The functional groups of this compound—the nitro group, the sulfone, the ether linkage, and the ester—provide multiple handles for exploring unconventional reactivity. Future research could focus on using this compound as a versatile building block for more complex molecules. For instance, the selective reduction of the nitro group to an amine, as has been done for related compounds, yields a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals. mdpi.com

Furthermore, the methanesulfonyl group, a strong electron-withdrawing group, can activate the aromatic ring for further substitution reactions or potentially act as a leaving group under specific conditions. Investigating the catalytic activation of C-O or C-S bonds within the molecule could lead to novel cross-coupling strategies.

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes in organic synthesis provides unparalleled selectivity under mild, environmentally benign conditions. For this compound, several chemoenzymatic transformations could be envisioned:

Nitroreductases: These enzymes can selectively reduce the aromatic nitro group to an amino group without affecting the ester functionality, a transformation that can be challenging using traditional chemical reductants.

Esterases/Lipases: Selective hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved with high precision using various esterases or lipases, providing access to a key synthetic intermediate.

Oxidoreductases: Other oxidoreductases could potentially modify the sulfone group or other parts of the molecule, offering pathways to novel derivatives that are inaccessible through conventional chemistry.

Transformation Enzyme Class Potential Product Advantages
Nitro ReductionNitroreductaseEthyl 2-(2-amino-4-methanesulfonylphenoxy)acetateHigh selectivity, Mild aqueous conditions
Ester HydrolysisEsterase / Lipase2-(4-methanesulfonyl-2-nitrophenoxy)acetic acidAvoids harsh acidic/basic conditions

Integration into Supramolecular Chemistry and Materials Science

The rigid aromatic core, combined with the hydrogen bond accepting capabilities of the sulfone, nitro, and ester oxygen atoms, makes this compound an interesting candidate for supramolecular chemistry and materials science. Crystal structure analyses of similar compounds, such as Ethyl 2-(4-nitrophenoxy)acetate, reveal the formation of layered structures through weak C-H···O hydrogen bonds. nih.gov The presence of the strongly polar sulfone group in the target molecule could enhance these non-covalent interactions, facilitating the design of novel crystal architectures, liquid crystals, or polymers with tailored electronic and optical properties. Its role as a building block could be explored in the synthesis of macrocycles or coordination polymers where its distinct electronic and steric properties can be harnessed.

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new reactivity. While kinetic studies have been performed on the synthesis of analogous compounds, ijche.comijche.com future research on this compound should leverage state-of-the-art analytical and computational tools.

In-situ Spectroscopy: Techniques such as ReactIR (FTIR), in-situ NMR, and Raman spectroscopy can provide real-time monitoring of reactant consumption and product formation, helping to identify transient intermediates and elucidate complex reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction transition states, predict reaction outcomes, and rationalize observed selectivity. nih.govmdpi.com Such theoretical studies can guide experimental design and accelerate the discovery of new catalytic systems.

Isotopic Labeling Studies: Experiments using isotopically labeled starting materials (e.g., ¹⁸O, ¹³C) can provide definitive evidence for proposed reaction mechanisms, particularly for distinguishing between different pathways in catalytic cycles or rearrangement reactions.

By pursuing these future research directions, the scientific community can significantly expand the synthetic utility and application scope of this compound, paving the way for new discoveries in both fundamental and applied chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 4-methanesulfonyl-2-nitrophenol with ethyl chloroacetate in anhydrous acetone under reflux, using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. Yield optimization often involves microwave-assisted synthesis or solvent-free methods to enhance efficiency and purity .
  • Key Parameters : Temperature control (reflux at ~60°C), stoichiometric ratio (1:1.1 phenol to ethyl chloroacetate), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the ester linkage and substituent positions. Mass Spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 318). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1740 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

  • Methodology : The nitro group is electron-withdrawing, enhancing the electrophilicity of the adjacent phenoxy moiety. In substitution reactions (e.g., with amines), it facilitates nucleophilic attack at the para position. For reductions (e.g., using H₂/Pd-C), the nitro group converts to an amine, altering biological activity. Kinetic studies via UV-Vis spectroscopy track reaction rates under varying pH and temperature .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For example, a monoclinic P21/c space group (a = 5.38 Å, b = 8.45 Å, c = 24.24 Å, β = 92.59°) confirms the planar nitro group and dihedral angle between the phenyl and acetate moieties. Discrepancies in literature structures (e.g., torsional strain) are resolved via R-factor analysis (R < 0.07) and Hirshfeld surface mapping .

Q. What strategies mitigate competing side reactions during functionalization of the methanesulfonyl group?

  • Methodology : Selective functionalization requires protecting the nitro group (e.g., using Boc anhydride). For sulfonyl chloride formation, SOCl₂ in dry DCM at 0°C minimizes hydrolysis. Side products (e.g., sulfonic acids) are removed via column chromatography (silica gel, ethyl acetate:hexane gradient). Computational modeling (DFT) predicts reactive sites and guides experimental design .

Q. How do structural analogs compare in biological activity, and what statistical methods validate these differences?

  • Methodology : Compare EC₅₀ values for analogs (e.g., chloro, fluoro, or methyl substitutions) in antimicrobial assays (MIC via broth dilution). Use ANOVA or Tukey’s HSD test to assess significance (p < 0.05). Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., COX-2 for anti-inflammatory activity). Conflicting data are resolved through dose-response curves and replicate experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for microwave-assisted vs. conventional synthesis?

  • Analysis : Microwave synthesis often reports higher yields (>85%) due to rapid, uniform heating. However, batch variability in conventional methods (60–75% yields) may arise from inconsistent temperature gradients. Validate via controlled trials with identical starting materials and purity checks (HPLC). Thermogravimetric analysis (TGA) identifies decomposition thresholds to optimize microwave parameters .

Q. What explains conflicting bioactivity results between in vitro and in vivo studies?

  • Analysis : In vitro assays may overlook metabolic degradation (e.g., ester hydrolysis by serum esterases). Conduct stability studies in simulated biological fluids (pH 7.4, 37°C). For in vivo models, use pharmacokinetic profiling (LC-MS/MS) to measure bioavailability. Adjust dosing regimens or prodrug designs to enhance efficacy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-methanesulfonyl-2-nitrophenoxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.